
4-Chloronicotinonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloronicotinonitrile hydrochloride is an organic compound with the molecular formula C6H4Cl2N2. It is a derivative of nicotinonitrile, featuring a chlorine atom substituted at the 4-position of the pyridine ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloronicotinonitrile hydrochloride can be synthesized through several methods. One common approach involves the chlorination of nicotinonitrile. The reaction typically proceeds as follows:
Starting Material: Nicotinonitrile (C6H4N2)
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloronicotinonitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Reduction: Formation of 4-chloronicotinamines.
Oxidation: Formation of 4-chloronicotinic acid or other oxidized derivatives.
Scientific Research Applications
4-Chloronicotinonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of drugs targeting specific receptors or enzymes.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloronicotinonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile (3-cyanopyridine): A precursor to 4-chloronicotinonitrile hydrochloride, featuring a nitrile group at the 3-position.
2-Chloronicotinonitrile: Similar structure but with the chlorine atom at the 2-position.
4-Bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorine atom at the 4-position enhances its electrophilicity, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C6H4Cl2N2 |
|---|---|
Molecular Weight |
175.01 g/mol |
IUPAC Name |
4-chloropyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H3ClN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H;1H |
InChI Key |
CWICOGIYSMCICX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)
![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)
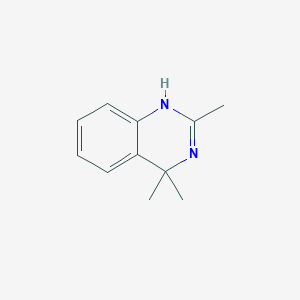
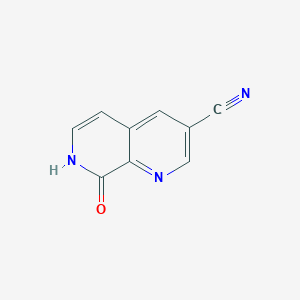

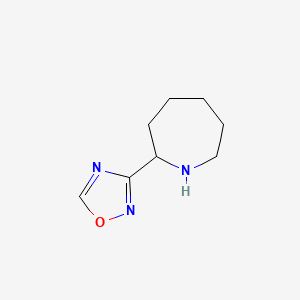
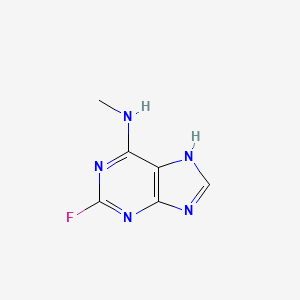
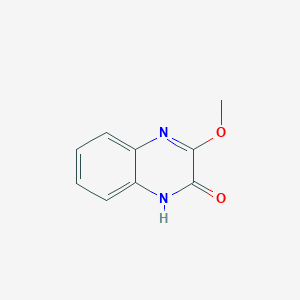
![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
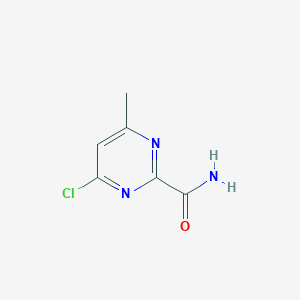
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)
